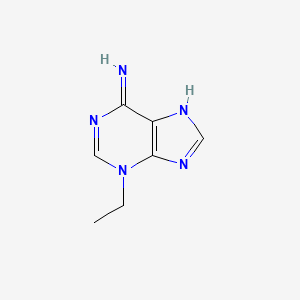

![molecular formula C14H17BrN2O4S B1436611 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate CAS No. 591212-97-4](/img/structure/B1436611.png)

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

Descripción general

Descripción

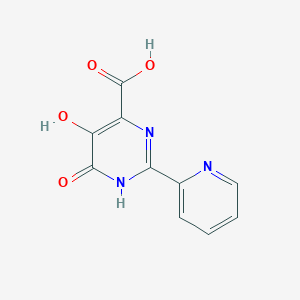

“3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate” is a chemical compound with the molecular formula C14H17BrN2O4S . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17BrN2O4S/c1-2-14(18)17(21)24-12-7-5-6-11(10-12)19-16-13-8-3-4-9-15(13)25(22,23)20-16/h3-10,14H,2H2,1H3,(H,19,20) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Aplicaciones Científicas De Investigación

Benzothiazole Derivatives in Drug Development

Benzothiazole and its derivatives are highlighted for their significant pharmaceutical applications. These compounds have been identified for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are in clinical use for treating various diseases, indicating the structural potential of such compounds in drug discovery and development (Kamal, Hussaini, & Malik, 2015).

Antimicrobial and Antioxidant Activities

Research on benzoxazole derivatives, a class closely related to benzothiazoles, demonstrates their importance in material science and medicinal chemistry due to significant pharmacological activities. Microwave-assisted synthesis of benzoxazole derivatives has been explored to increase the diversity and quicken research in modern chemistry. This method has been beneficial for synthesizing benzoxazole, showing extensive class chemical substances not only in pharmaceutical chemistry but also in dyestuff, polymer industries, agrochemical, and optical brighteners (Özil & Menteşe, 2020).

Synthetic and Pharmacological Potential

The synthetic and pharmacological potential of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an underinvestigated building block, has been reviewed for its possible applications in constructing new molecular systems with attractive pharmacological properties. The study indicates a scarcity of research on this heterocyclic system and suggests that derivatives deserve attention for experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Antioxidant and Anti-inflammatory Agents

The development of benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities showcases the therapeutic potential of this class of compounds. The synthesized derivatives were evaluated, indicating their significant activity and suggesting the importance of benzothiazole as a template for evaluating new anti-inflammatory agents (Raut et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate are caspase-3 and caspase-7 . These enzymes play a crucial role in the execution-phase of cell apoptosis or programmed cell death .

Mode of Action

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate interacts with its targets, caspase-3 and caspase-7, by inhibiting their activity . This inhibition prevents the execution-phase of apoptosis, thereby affecting the normal cell death process .

Biochemical Pathways

The compound affects the apoptosis pathway. By inhibiting caspase-3 and caspase-7, it disrupts the normal progression of apoptosis. This can have downstream effects on cell survival and proliferation .

Result of Action

The molecular and cellular effects of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate’s action include the inhibition of caspase-3 and caspase-7, which can lead to the disruption of normal apoptosis. This can result in increased cell survival and potentially uncontrolled cell proliferation .

Propiedades

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVFAECROAOLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)

![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)

![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)

![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)

![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)

![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)

![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)

![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)